molecular formula C16H32O B561606 (E)-hexadec-10-en-1-ol CAS No. 86416-30-0

(E)-hexadec-10-en-1-ol

Cat. No.: B561606
CAS No.: 86416-30-0
M. Wt: 240.431
InChI Key: UXPGIAKYFWIYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Hexadec-10-en-1-ol is a primary alcohol with a 16-carbon chain and a trans (E)-configured double bond at the 10th position. Its molecular formula is C₁₆H₃₂O, with a molecular weight of 240.42 g/mol . The compound is characterized by a hydroxyl group (-OH) at the terminal carbon (C1) and a double bond between C10 and C11, as evidenced by its SMILES notation: C=CCCCCCCCCCCO . This structure is critical for its role in semiochemical applications, particularly as a pheromone or signaling molecule in insects and other organisms .

Properties

CAS No.

86416-30-0

Molecular Formula

C16H32O

Molecular Weight

240.431

IUPAC Name

hexadec-10-en-1-ol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,17H,2-5,8-16H2,1H3

InChI Key

UXPGIAKYFWIYGT-UHFFFAOYSA-N

SMILES

CCCCCC=CCCCCCCCCCO

Purity

≥95%

Synonyms

E10-16OH; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(a) Positional Isomers
  • (E)-11-Hexadecen-1-ol :

    • Molecular formula: C₁₆H₃₂O (same as (E)-10 isomer).
    • Double bond position: C11–C12.
    • Molecular weight: 240.43 g/mol .
    • The shift in double bond position alters its biological activity, as receptor specificity in target organisms (e.g., moths) is highly sensitive to bond placement .
  • (E)-5-Hexadecen-1-ol and (E)-6-Hexadecen-1-ol :

    • Both share the same molecular formula but have double bonds at C5–C6 and C6–C7, respectively.
    • These shorter unsaturated chains exhibit reduced volatility compared to (E)-10-hexadecen-1-ol, impacting their efficacy in long-range chemical signaling .
(b) Geometric Isomers
  • (Z)-Hexadec-11-en-1-ol :
    • Molecular formula: C₁₆H₃₂O ; molecular weight: 240.42 g/mol .
    • The cis (Z) configuration at C11–C12 results in a bent molecular geometry, contrasting with the linear E isomer. This difference reduces binding affinity to pheromone receptors in species like Bombyx mori (silkworm moth) .
(c) Branched and Substituted Analogs
  • (E)-14-Methyl-8-hexadecen-1-ol :

    • Molecular formula: C₁₇H₃₄O ; molecular weight: 254.45 g/mol .
    • A methyl branch at C14 increases hydrophobicity, enhancing membrane permeability but reducing solubility in aqueous environments.
  • (E)-3,7,11,15-Tetramethyl-2-hexadecen-1-ol :

    • Molecular formula: C₂₀H₄₀O ; molecular weight: 296.53 g/mol .
    • The tetra-methylated structure is associated with specialized roles in marine organisms, such as algal lipid signaling.

Physicochemical Properties

Compound Double Bond Position Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Volatility (Relative)
(E)-10-Hexadecen-1-ol C10–C11 240.42 35–37 285–290 High
(Z)-11-Hexadecen-1-ol C11–C12 (Z) 240.42 28–30 280–285 Moderate
(E)-11-Hexadecen-1-ol C11–C12 (E) 240.43 34–36 287–292 High
(E)-5-Hexadecen-1-ol C5–C6 240.42 42–44 295–300 Low

Data sourced from NIST , TCI Europe , and semiochemical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.